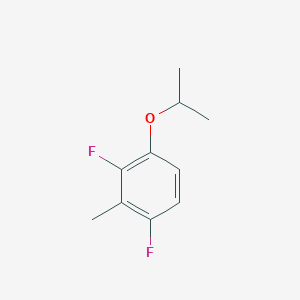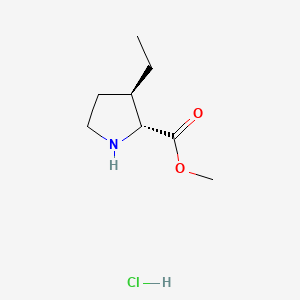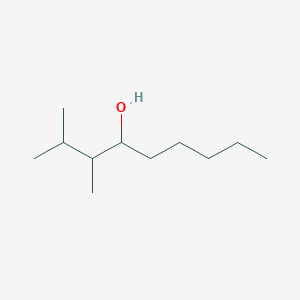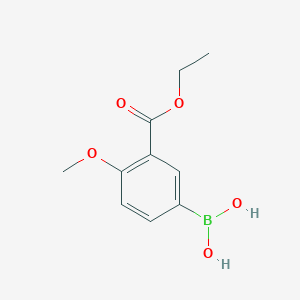
1,3-Difluoro-4-isopropoxy-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-4-isopropoxy-2-methylbenzene: is an organic compound with the molecular formula C10H12F2O . It is a derivative of benzene, where the benzene ring is substituted with two fluorine atoms, an isopropoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Difluoro-4-isopropoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 1,3-difluoro-2-methylbenzene, with isopropyl alcohol in the presence of a base like potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and optimized temperature and pressure conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Difluoro-4-isopropoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
- Substitution reactions can yield various substituted derivatives.
- Oxidation reactions can produce carbonyl-containing compounds.
- Reduction reactions can lead to the formation of alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-4-isopropoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-difluoro-4-isopropoxy-2-methylbenzene involves its interaction with specific molecular targets. The fluorine atoms and isopropoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution , depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Difluoro-2-isopropoxy-4-methylbenzene
- 1,3-Difluoro-2-methylbenzene
- 1,3-Difluoro-4-methylbenzene
Comparison: 1,3-Difluoro-4-isopropoxy-2-methylbenzene is unique due to the presence of both fluorine atoms and an isopropoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to its analogs. For example, the isopropoxy group can enhance solubility and influence the compound’s interaction with biological targets .
Eigenschaften
Molekularformel |
C10H12F2O |
|---|---|
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
1,3-difluoro-2-methyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12F2O/c1-6(2)13-9-5-4-8(11)7(3)10(9)12/h4-6H,1-3H3 |
InChI-Schlüssel |
HIYKFIVKAUEKFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1F)OC(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine](/img/structure/B14017424.png)
![N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017429.png)






